Cas no 793690-07-0 (5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid)

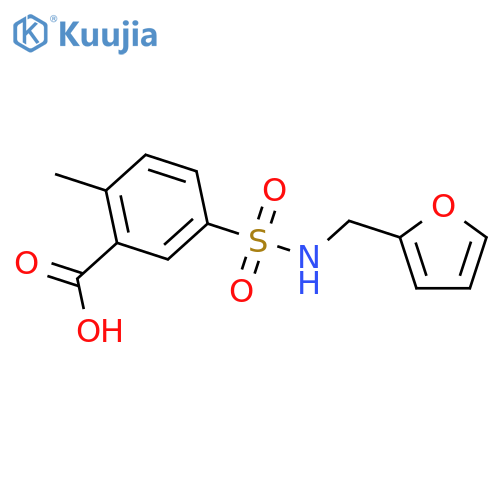

793690-07-0 structure

商品名:5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid

5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 5-{[(2-furylmethyl)amino]sulfonyl}-2-methylbenzoic acid

- 5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid

-

5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-11252-0.25g |

5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoic acid |

793690-07-0 | 95.0% | 0.25g |

$92.0 | 2025-02-19 | |

| TRC | F895650-500mg |

5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic Acid |

793690-07-0 | 500mg |

$ 320.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293438-250mg |

5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid |

793690-07-0 | 95% | 250mg |

¥2318.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293438-2.5g |

5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid |

793690-07-0 | 95% | 2.5g |

¥11765.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293438-10g |

5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid |

793690-07-0 | 95% | 10g |

¥29721.00 | 2024-07-28 | |

| TRC | F895650-50mg |

5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic Acid |

793690-07-0 | 50mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293438-1g |

5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid |

793690-07-0 | 95% | 1g |

¥6451.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293438-50mg |

5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid |

793690-07-0 | 95% | 50mg |

¥1382.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293438-500mg |

5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid |

793690-07-0 | 95% | 500mg |

¥4089.00 | 2024-07-28 | |

| Enamine | EN300-11252-0.05g |

5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoic acid |

793690-07-0 | 95.0% | 0.05g |

$42.0 | 2025-02-19 |

5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid 関連文献

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

A. S. Kucherenko,V. G. Lisnyak,S. V. Kochetkov,S. G. Zlotin Org. Biomol. Chem., 2016,14, 9751-9759

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

793690-07-0 (5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量